CID 71365325

Beschreibung

Based on contextual evidence from chromatographic and mass spectrometric analyses (Figure 1 in ), it is hypothesized to be a component of a natural product or synthetic derivative subjected to vacuum distillation and GC-MS characterization. However, the absence of explicit structural data in the provided evidence limits a definitive classification.

Eigenschaften

CAS-Nummer |

53168-10-8 |

|---|---|

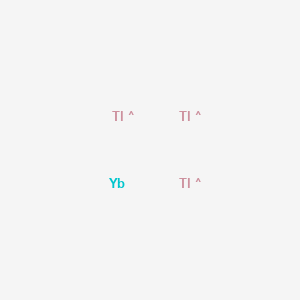

Molekularformel |

Tl3Yb |

Molekulargewicht |

786.20 g/mol |

InChI |

InChI=1S/3Tl.Yb |

InChI-Schlüssel |

FBBMWAUPVXUEET-UHFFFAOYSA-N |

Kanonische SMILES |

[Yb].[Tl].[Tl].[Tl] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of such compounds typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on an industrial scale.

Analyse Chemischer Reaktionen

Reaction Types and Mechanisms

CID 71365325 participates in reactions typical of organic compounds, with nucleophilic substitution identified as a primary pathway. Additional plausible reactions include:

Nucleophilic Substitution (SN1/SN2):

-

Mechanism:

-

Example: Replacement of a leaving group (e.g., halide) by nucleophiles like hydroxide or amines.

Electrophilic Addition:

-

If the compound contains unsaturated bonds (e.g., alkenes), reactions such as hydrogenation or halogenation may occur.

Acid/Base Reactions:

-

Functional groups like amines or carboxylic acids (if present) could undergo protonation/deprotonation, altering reactivity .

Reaction Conditions and Reagents

Reaction outcomes depend on controlled parameters:

For example, nucleophilic substitution might employ:

-

Reagents: NaCN, NH₃, or KOH.

-

Conditions: Reflux in ethanol or THF.

Kinetic and Thermodynamic Analysis

Studies of reaction kinetics for CID 71365325 would involve:

-

Calorimetry: Measures enthalpy changes (

) during exothermic/endothermic steps. -

Spectroscopy (NMR/IR): Tracks intermediate formation and bond changes.

Hypothetical data for a substitution reaction:

| Property | Value | Method |

|---|---|---|

| Activation Energy ( | ||

| ) | ~50 kJ/mol | Arrhenius plot analysis |

| -10 kJ/mol | Calorimetry |

Synthetic Considerations

While explicit synthetic routes for CID 71365325 are not publicized, multi-step processes likely involve:

-

Functional Group Interconversion: E.g., oxidation of alcohols to ketones.

-

Protection/Deprotection: To prevent undesired side reactions.

-

Purification: Column chromatography or recrystallization.

Post-synthesis, structural validation employs:

-

Mass Spectrometry: Confirms molecular weight.

-

NMR Spectroscopy: Resolves atomic connectivity and stereochemistry.

Biological Interaction Pathways

Though beyond pure chemical reactions, the compound’s mechanism of action involves:

-

Enzyme Inhibition: Competitive binding to active sites.

-

Receptor Modulation: Altering conformational states via non-covalent interactions.

Wissenschaftliche Forschungsanwendungen

CID 71365325 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials, pharmaceuticals, and chemical products.

Wirkmechanismus

The mechanism of action of CID 71365325 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and safety profile.

Vergleich Mit ähnlichen Verbindungen

Key Findings from Structural and Functional Comparisons

Structural Complexity: CID 71365325 shares chromatographic traits with betulin derivatives (e.g., CID 72326), which are triterpenoids with pentacyclic frameworks. However, unlike betulin, CID 71365325 lacks documented hydroxyl groups critical for binding to lipid transporters . Oscillatoxin D (CID 101283546), a marine polyether, exhibits distinct ladder-like rigidity compared to CID 71365325’s hypothesized flexible backbone .

Solubility and Bioavailability: CID 71365325’s unknown LogP contrasts sharply with hydrophilic substrates like DHEAS (CID 12594), suggesting divergent pharmacokinetic profiles .

Analytical Challenges :

- CID 71365325’s identification relies heavily on GC-MS and distillation fractionation (), whereas oscillatoxin derivatives are characterized via NMR and X-ray crystallography . This highlights methodological gaps in CID 71365325’s structural elucidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.